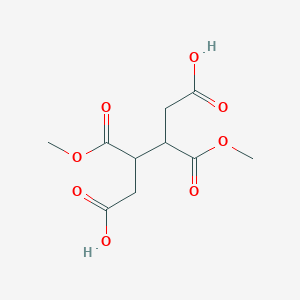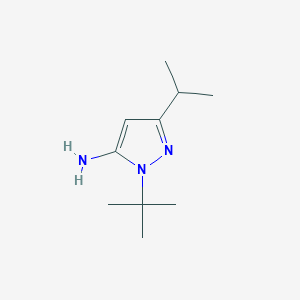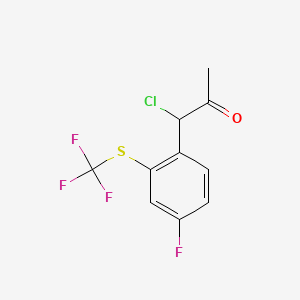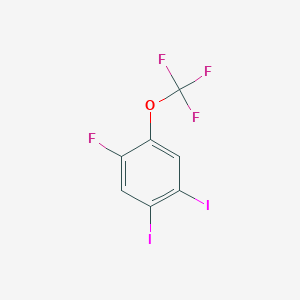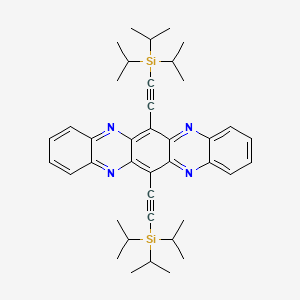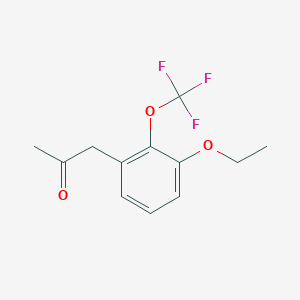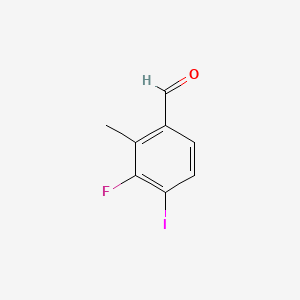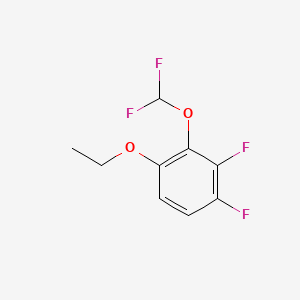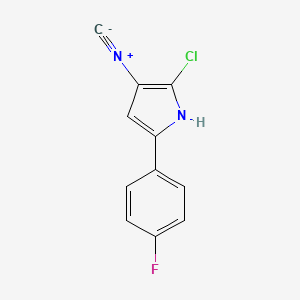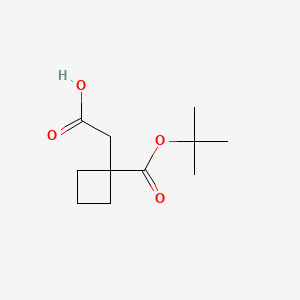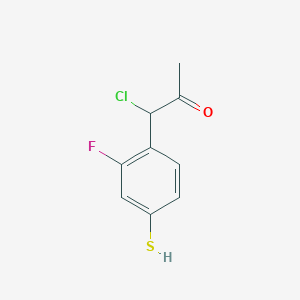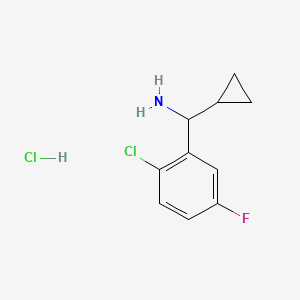![molecular formula C25H26F6O4S B14037119 (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by multiple rings and functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate involves several steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:
Formation of the Core Structure: This step typically involves cyclization reactions to form the dibenzoannulene core.
Introduction of Functional Groups: Functional groups such as the trifluoromethyl and trifluoromethanesulfonate are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The trifluoromethyl and trifluoromethanesulfonate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid: Known for its use in medicinal chemistry.
(-)-Carvone: A natural compound with applications in agriculture and industry.
Uniqueness
What sets (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate apart is its combination of functional groups and structural complexity, which confer unique reactivity and stability. This makes it a valuable compound for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C25H26F6O4S |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
[(1S,11R,13R)-1-benzyl-13-hydroxy-11-methyl-13-(trifluoromethyl)-5-tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trienyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C25H26F6O4S/c1-21-11-5-8-18-14-19(35-36(33,34)25(29,30)31)9-10-20(18)22(21,15-17-6-3-2-4-7-17)12-13-23(32,16-21)24(26,27)28/h2-4,6-7,9-10,14,32H,5,8,11-13,15-16H2,1H3/t21-,22-,23-/m1/s1 |
InChI Key |
WBZOKQPMXWFKIJ-DNVJHFABSA-N |
Isomeric SMILES |
C[C@]12CCCC3=C([C@@]1(CC[C@@](C2)(C(F)(F)F)O)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC12CCCC3=C(C1(CCC(C2)(C(F)(F)F)O)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


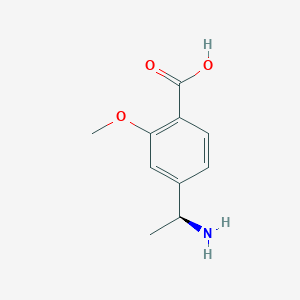
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
